molecular formula C11H7ClF2N2 B2765479 2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine CAS No. 1516720-09-4

2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine

Cat. No. B2765479
CAS RN: 1516720-09-4
M. Wt: 240.64
InChI Key: FLLKRHDRCAUGQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine”, there are general methods for the synthesis of similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . Also, the Suzuki–Miyaura coupling is a common method used in the synthesis of organoboron compounds .

Scientific Research Applications

Pharmacological Applications

This compound is a type of diazine, which is a two-nitrogen containing compound found in nature . Diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, such as “2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activities .

Antimicrobial Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial activities .

Anti-inflammatory and Analgesic Applications

These compounds have been reported to exhibit anti-inflammatory and analgesic activities .

Antihypertensive Applications

Pyrimidine derivatives have been reported to exhibit antihypertensive activities .

Antidiabetic Applications

These compounds have been reported to exhibit antidiabetic activities .

Synthesis of Heterocycles

“2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine” can be used as a building block in the synthesis of heterocycles .

Crystal Structure Studies

The crystal structure of compounds containing “2-Chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine” can be studied to understand their properties .

properties

IUPAC Name

2-chloro-4-(2,6-difluorophenyl)-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2/c1-6-5-15-11(12)16-10(6)9-7(13)3-2-4-8(9)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLKRHDRCAUGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=C(C=CC=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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